An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a]triazin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the specific compound 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol is not extensively available in public literature. This guide is therefore constructed based on established principles of medicinal chemistry, data from structurally related pyrazolo[1,5-a][1][][3]triazine analogs, and standardized protocols for physicochemical characterization. The methodologies and interpretations provided herein offer a robust framework for the investigation of this and other novel heterocyclic compounds.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, impacting its absorption, distribution, metabolism, and excretion (ADME).[1][4] For novel heterocyclic compounds such as 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol, a thorough understanding of these properties is not merely an academic exercise but a cornerstone of rational drug design and development.[5][6]
The pyrazolo[1,5-a][1][][3]triazine scaffold is of significant interest in medicinal chemistry as it is considered a bioisostere of purines.[7][8] This structural similarity allows these compounds to interact with biological targets typically addressed by purine-based molecules, such as kinases, making them promising candidates for various therapeutic areas, including oncology and inflammatory diseases.[7][9][10][11] However, even minor structural modifications, such as the introduction of a bromine atom and a methylthio group, can dramatically alter the physicochemical profile of the parent scaffold.
This guide provides a comprehensive overview of the key physicochemical properties relevant to the drug-like potential of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol. It offers both theoretical insights and practical, step-by-step protocols for their experimental determination.
Chemical Identity and Structural Attributes
A foundational step in characterizing any compound is to establish its precise chemical identity.
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Chemical Name: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol[12]
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Molecular Formula: C6H5BrN4OS[12]
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CAS Number: 54346-35-9[12]
The structural features of this molecule—a fused heterocyclic ring system, a bromine substituent, a methylthio group, and a hydroxyl group (which likely exists in tautomeric equilibrium with a keto form)—are all expected to contribute significantly to its physicochemical properties.
Predicted and Key Physicochemical Properties
The interplay of a molecule's structural components dictates its macroscopic properties. For a potential drug candidate, the most influential of these are solubility, lipophilicity, and ionization state (pKa).
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | ~277.1 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| logP | 1.0 - 2.5 (Estimated) | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.[13] A balanced logP is crucial for optimal ADME properties. |
| Aqueous Solubility | Low to moderate | Essential for absorption and distribution. Poor solubility is a major hurdle in drug development. |
| pKa | 3.0 - 5.0 (acidic), 7.0 - 9.0 (basic) (Estimated) | Determines the extent of ionization at physiological pH, which in turn impacts solubility, permeability, and receptor binding.[][14] |
Note: The predicted values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is essential.
Experimental Protocols for Physicochemical Characterization
A systematic experimental approach is necessary to accurately determine the physicochemical properties of a novel compound.
Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the characterization of a new chemical entity.
Caption: Workflow for the physicochemical characterization of a novel compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) over a defined period, followed by quantification of the dissolved compound in the supernatant.[15][16]
Protocol:
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Preparation: Add an excess amount (e.g., 1-2 mg) of finely powdered 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol to a series of vials containing a known volume (e.g., 1 mL) of the test buffer.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
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Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Determination of pKa (UV-Vis Spectrophotometry)
Principle: This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with the ionization state of the molecule.[17][18] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.[19]
Protocol:
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Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa(s) of the compound.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). In a 96-well UV-transparent microplate, add a small volume of the stock solution to each well, followed by the different buffer solutions.
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Spectroscopic Measurement: Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a microplate spectrophotometer.
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Data Analysis:
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Identify one or more wavelengths where the absorbance changes significantly with pH.
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Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
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Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the pKa value(s) from the inflection point(s) of the curve.[4]
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Determination of Lipophilicity (logP/logD) (Shake-Flask Method)
Principle: The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.[13][20] The distribution coefficient (logD) is the partition coefficient at a specific pH and is more relevant for ionizable compounds.[][21]
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water (or buffer of a specific pH for logD) and vice versa by mixing them vigorously and then allowing the phases to separate.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.
-
Equilibration: Seal the vial and shake it for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
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logP (for non-ionizable compounds): logP = log ([Concentration in octanol] / [Concentration in water])
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logD (for ionizable compounds at a specific pH): logD = log ([Concentration in octanol] / [Concentration in aqueous buffer])
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Structure-Activity Relationship and Potential Applications
The physicochemical properties determined through these experimental methods provide crucial insights into the potential of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol as a drug candidate.
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Solubility: Adequate aqueous solubility is a prerequisite for oral absorption and intravenous formulation. If solubility is found to be low, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.
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Lipophilicity: The logP/logD value will indicate the compound's ability to permeate biological membranes. A value within the optimal range (typically 1-3) is often associated with good oral absorption and cell permeability. High lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.
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pKa: The ionization state at physiological pH (around 7.4) will influence the compound's interaction with its biological target, as well as its solubility and permeability. For instance, an acidic pKa in the range of 4-5 would mean the compound is predominantly ionized in the blood and cytosol, which could enhance its solubility but potentially reduce its ability to cross cell membranes.
The pyrazolo[1,5-a][1][][3]triazine core has been explored for various therapeutic applications, including as inhibitors of cyclin-dependent kinases (CDKs).[7][10] The specific substitutions on the core of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol will modulate its activity and selectivity. The bromo group can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Conclusion
A comprehensive understanding of the physicochemical properties of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1][][3]triazin-4-ol is indispensable for its rational development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable data on its solubility, pKa, and lipophilicity. This information, in conjunction with in vitro biological activity data, will enable researchers and drug development professionals to make informed decisions regarding the progression of this and other promising pyrazolo[1,5-a][1][][3]triazine derivatives in the drug discovery pipeline.
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